molecular formula C13H16FNO3 B2709396 cis-1-Cbz-3-fluoro-4-hydroxypiperidine CAS No. 1147112-65-9; 1147112-66-0; 913574-95-5

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Numéro de catalogue: B2709396
Numéro CAS: 1147112-65-9; 1147112-66-0; 913574-95-5
Poids moléculaire: 253.273
Clé InChI: RKRKELORNFODMN-NWDGAFQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-1-Cbz-3-fluoro-4-hydroxypiperidine is a fluorinated piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position. The cis designation indicates that these substituents reside on the same face of the piperidine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Critical Differences :

  • Protecting Groups: The Cbz group in cis-1-Cbz-3-fluoro-4-hydroxypiperidine is more labile under hydrogenolytic conditions compared to the tosyl group in cis-4h, which requires stronger acidic conditions for cleavage .

Isomerism and Spatial Arrangement

  • cis vs. trans Isomers : The cis configuration of the target compound may favor specific binding conformations in biological systems, akin to cis-4h, which was synthesized with 60% yield using fluorination and epoxidation protocols . Trans isomers often exhibit distinct physicochemical properties, such as reduced solubility or altered metabolic pathways.

Physicochemical and Pharmacological Properties

  • Solubility : The hydroxyl group in cis-1-Cbz-3-fluoro-4-hydroxypiperidine likely increases aqueous solubility compared to cis-4h’s phenyl group.
  • Metabolic Stability : Fluorine’s electronegativity enhances resistance to oxidative metabolism in both compounds, a common strategy in drug design .

Data Tables

Compound Name Protecting Group Fluorine Position Hydroxyl Position Phenyl Position Isomerism Synthesis Yield
cis-1-Cbz-3-fluoro-4-hydroxypiperidine Cbz 3 4 N/A cis Not reported
cis-3-Fluoro-5-phenyl-1-tosylpiperidine Tosyl 3 N/A 5 cis 60%
trans-3-Fluoro-5-phenyl-1-tosylpiperidine Tosyl 3 N/A 5 trans Part of 60% mix

Research Findings and Implications

  • Synthetic Efficiency : The 60% yield of cis-4h highlights the feasibility of fluorination strategies for piperidine derivatives, though hydroxyl group incorporation may necessitate additional steps .
  • Toxicological Gaps: As noted in Safety Data Sheets for related compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone), toxicological profiles of fluorinated piperidines are often understudied, warranting further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-1-Cbz-3-fluoro-4-hydroxypiperidine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves piperidine ring functionalization, with fluorination and hydroxylation steps requiring precise control. For example, fluorination at the 3-position may employ DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents under inert conditions to avoid racemization. The cis-configuration is achieved via stereoselective reduction or ring-closing strategies, validated by chiral HPLC and NOESY NMR . Key variables include temperature (-20°C to 0°C for fluorination) and solvent polarity (e.g., dichloromethane vs. THF).

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemistry of cis-1-Cbz-3-fluoro-4-hydroxypiperidine?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is standard. Purity >98% is critical for reproducibility in downstream assays .
  • Stereochemistry : ¹H-¹H NOESY NMR (e.g., cross-peaks between Cbz-protected N and axial 4-OH) and X-ray crystallography (if crystalline) confirm cis-configuration. Chiral GC/MS or SFC can resolve enantiomeric excess .

Q. How does the Cbz-protecting group impact the compound’s reactivity in subsequent derivatization?

  • Methodological Answer : The Cbz group stabilizes the piperidine nitrogen against nucleophilic attack but requires hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA) for removal. Its bulkiness may sterically hinder reactions at the 4-hydroxyl group, necessitating optimized coupling reagents (e.g., DCC/DMAP for esterification) .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during fluorination or hydroxylation steps in cis-1-Cbz-3-fluoro-4-hydroxypiperidine synthesis?

  • Methodological Answer :

  • Fluorination : Use low-temperature conditions (-78°C) with DAST to minimize SN2 pathways.
  • Hydroxylation : Epoxidation followed by regioselective ring-opening (e.g., H₂O/AcOH) preserves cis-configuration. Computational modeling (DFT) predicts transition-state geometries to guide reagent selection .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer : Stability studies (25°C/60% RH vs. 2-8°C) show hydrolytic degradation of the Cbz group at high humidity, forming 3-fluoro-4-hydroxypiperidine. LC-MS identifies [M+H]+ 158.1 (degradate) vs. 312.3 (intact compound). Light exposure accelerates decomposition; amber vials and desiccants are recommended .

Q. What computational models predict the biological activity of cis-1-Cbz-3-fluoro-4-hydroxypiperidine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models using fluorine’s electronegativity and hydroxyl H-bonding capacity predict affinity for CNS targets (e.g., σ receptors). Free-energy perturbation (FEP) simulations assess substituent effects on binding .

Q. How can contradictory solubility data in literature be resolved for this compound?

  • Methodological Answer : Discrepancies arise from solvent purity and polymorphic forms. Use standardized DMSO stock solutions (10 mM) with sonication (30 min) and dynamic light scattering (DLS) to confirm homogeneity. Phase diagrams (solvent/anti-solvent ratios) identify optimal recrystallization conditions .

Key Research Gaps

  • Stereoelectronic Effects : The role of fluorine’s gauche effect on piperidine ring conformation remains underexplored.
  • Metabolic Stability : Limited data on cytochrome P450 interactions for fluorinated piperidines in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.